molecular formula C11H11IN2O2 B11805628 ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

Cat. No.: B11805628
M. Wt: 330.12 g/mol
InChI Key: RRHYEXNYKFKASO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The 3-iodo substituent on the indazole scaffold makes this compound a valuable substrate for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to generate diverse 3-substituted indazole libraries for structure-activity relationship (SAR) studies . The indazole core is a privileged structure in pharmacology, featured in several FDA-approved kinase inhibitors . This compound serves as a key synthetic precursor to potent kinase inhibitors, including Polo-like kinase 4 (PLK4) inhibitors which are being actively investigated for their role in centriole duplication and as a therapeutic target in various cancers, including breast cancer, neuroblastoma, and non-small cell lung cancer . Researchers can leverage the reactivity of the ester group for further transformations, such as hydrolysis to the acid or amide formation, to fine-tune the physicochemical properties of the final molecule . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

ethyl 2-(3-iodoindazol-1-yl)acetate

InChI

InChI=1S/C11H11IN2O2/c1-2-16-10(15)7-14-9-6-4-3-5-8(9)11(12)13-14/h3-6H,2,7H2,1H3

InChI Key

RRHYEXNYKFKASO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=N1)I

Origin of Product

United States

Rationale for Academic Investigation of Ethyl 2 3 Iodo 1h Indazol 1 Yl Acetate As a Chemical Intermediate

The academic and industrial interest in ethyl 2-(3-iodo-1H-indazol-1-yl)acetate arises directly from its identity as a bifunctional, pre-organized building block for complex molecule synthesis. The compound strategically combines the two key elements of indazole functionalization discussed previously:

N-1 Functionalization: The ethyl acetate (B1210297) group at the N-1 position provides a specific chemical handle and influences the electronic and steric properties of the indazole core. This substituent can be retained in the final molecule to potentially interact with biological targets or be further modified, for instance, through hydrolysis to the corresponding carboxylic acid, enabling amide bond formation.

C-3 Synthetic Handle: The iodine atom at the C-3 position serves as a robust and reliable point of attachment for a vast array of chemical groups via transition-metal-catalyzed cross-coupling reactions. mdpi.comchim.it

Computational and Theoretical Studies on Indazole Derivatives Incorporating Iodo and Acetate Moieties

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, electronic properties, and reactivity of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate. These calculations are foundational for understanding the molecule's intrinsic stability and chemical behavior. For instance, DFT studies on related indazole derivatives have been successfully conducted using GAUSSIAN 09 software, providing insights into their electronic and structural properties. nih.gov

Analysis of Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)

The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. In computational studies of various indazole derivatives, DFT calculations have been used to determine these energy gaps. nih.gov For example, a study on a series of 3-carboxamide indazoles revealed that specific derivatives possessed substantial HOMO-LUMO energy gaps, correlating with their stability. nih.gov While specific values for this compound are not published, analysis of its structural analogues provides a predictive framework.

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionSignificance for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Higher values indicate a better electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Lower values indicate a better electron acceptor.
Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO)A small gap signifies low kinetic stability and high chemical reactivity. A large gap signifies high kinetic stability. nih.gov

Prediction of Reactivity and Stability Profiles

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity profile. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are calculated to predict how this compound will behave in chemical reactions.

Chemical Hardness (η) : Calculated as (E(LUMO) - E(HOMO))/2, it measures the resistance to change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small gap.

Electronegativity (χ) : Calculated as -(E(LUMO) + E(HOMO))/2, it describes the power of an atom in a molecule to attract electrons.

Electrophilicity Index (ω) : Calculated as (χ²)/(2η), it quantifies the ability of a species to accept electrons.

These parameters collectively offer a detailed picture of the molecule's stability and its propensity to act as either an electrophile or a nucleophile.

Investigation of Tautomeric Equilibria (1H- vs. 2H-Indazoles)

Indazole derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 nitrogen of the indazole ring, respectively. The position of the substituent—in this case, the ethyl acetate (B1210297) group—determines the form. For this compound, the nomenclature specifies the attachment at the N1 position.

Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers. semanticscholar.org By calculating the ground-state energies of both the 1H- and 2H-isomers, researchers can predict which form is thermodynamically more favorable. The energy difference indicates the equilibrium population of each tautomer, which has significant implications for the molecule's chemical properties and its ability to interact with biological targets, as the shape and hydrogen bonding capabilities differ between tautomers.

Molecular Modeling and Docking Simulations

Beyond understanding intrinsic molecular properties, computational studies are vital for predicting how a compound might interact with biological systems. Molecular docking is a key technique used to simulate the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme.

Prediction of Ligand-Receptor Interactions with Biological Targets (e.g., Kinases, Enzymes)

The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, recognized for its presence in numerous compounds targeting kinases and other enzymes. nih.gov Molecular docking simulations are performed to predict whether this compound can bind effectively to the active site of such targets.

The process involves placing the 3D structure of the ligand into the binding pocket of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography). Docking algorithms then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For related indazole derivatives, docking studies have successfully identified potential interactions with targets like the discoidin domain receptor 1 (DDR1), which is implicated in renal cancer. nih.gov

Computational Assessment of Binding Affinities and Modes

The output of a docking simulation provides two critical pieces of information: the preferred binding mode (the orientation and conformation of the ligand in the active site) and an estimate of the binding affinity. Binding affinity, often expressed as a docking score or estimated free energy of binding (in kcal/mol), indicates the strength of the interaction. A lower binding energy value typically signifies a more stable and potent ligand-receptor complex. nih.gov

Analysis of the binding mode reveals which specific amino acid residues in the target's active site interact with the ligand. For this compound, key interactions might involve the iodo-group forming halogen bonds, the ester carbonyl acting as a hydrogen bond acceptor, or the indazole ring participating in π-stacking interactions. These predictions are invaluable for guiding the synthesis of more potent and selective analogues.

Table 2: Key Parameters in Molecular Docking Studies

ParameterDescriptionImplication
Binding Energy (kcal/mol) An estimation of the free energy change when the ligand binds to the receptor.Lower (more negative) values indicate stronger, more favorable binding. nih.gov
Binding Mode The specific 3D orientation and conformation of the ligand within the receptor's active site.Reveals key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. escholarship.orguni.lu
Interacting Residues The specific amino acids in the receptor that form contacts with the ligand.Identifies the "hotspots" for ligand recognition and provides a basis for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org These methodologies are crucial in modern drug discovery, allowing for the prediction of activity for novel molecules and providing insights into the structural features essential for therapeutic effects. For indazole derivatives, which exhibit a wide range of biological activities including anticancer and anti-inflammatory properties, QSAR studies have been instrumental in guiding the design of more potent and selective agents. nih.govresearchgate.nettaylorandfrancis.com

Derivation of Physicochemical Descriptors for Indazole Compounds

The foundation of any QSAR model lies in the numerical representation of molecular structures through physicochemical descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. For indazole compounds, a variety of descriptors are calculated to build robust predictive models.

Constitutional and Topological Descriptors: These are the simplest descriptors and include molecular weight, atom count, bond count, and molecular connectivity indices. They provide basic information about the size and branching of the indazole derivatives.

Quantum Chemical Descriptors: More sophisticated descriptors are derived from quantum chemical calculations, such as Density Functional Theory (DFT). These calculations provide insights into the electronic properties of the molecules. nih.gov Key quantum chemical descriptors for indazole derivatives include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of the molecule, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov

Dipole moment: This describes the polarity of the molecule, which is crucial for its interaction with biological targets.

Mulliken population analysis: This is used to determine the partial atomic charges, indicating sites susceptible to electrostatic interactions.

A study on novel indazole carboxamide derivatives utilized DFT calculations to determine the HOMO-LUMO energy gap, providing insights into the molecules' pharmaceutical effectiveness. nih.gov

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule. In the context of 3D-QSAR studies on indazole derivatives, field-based descriptors are commonly used. These include:

Steric fields: These map the spatial regions where bulky groups may enhance or diminish biological activity.

Electrostatic fields: These indicate areas where positive or negative electrostatic potentials are favorable for activity.

For example, 3D-QSAR studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Tyrosine Threonine Kinase (TTK) have successfully used these steric and electrostatic fields to build predictive models. nih.govresearchgate.net

The table below summarizes some of the key physicochemical descriptors used in QSAR studies of indazole compounds.

Descriptor ClassExamplesRelevance
Constitutional Molecular Weight, Atom Count, Rotatable BondsDescribes the basic composition and size of the molecule.
Topological Connectivity Indices (e.g., Kier & Hall)Quantifies molecular shape, branching, and complexity.
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesRelates to electronic properties, reactivity, and polarity. nih.gov
3D-Field Based Steric (van der Waals) and Electrostatic (Coulombic) FieldsMaps the 3D spatial requirements for optimal interaction with a biological target. nih.gov

Development of Predictive Models for Pre-clinical Biological Activity

Once a set of descriptors has been calculated for a series of indazole derivatives with known biological activities (e.g., IC₅₀ values), statistical methods are employed to develop a predictive QSAR model. The goal is to create a mathematical equation that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors.

Model Building and Validation: The process typically involves dividing the dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. Common statistical techniques include Multiple Linear Regression (MLR) for 2D-QSAR and Partial Least Squares (PLS) or k-Nearest Neighbor (kNN) for 3D-QSAR. nih.govresearchgate.net

The statistical quality and predictive ability of the generated models are assessed using several parameters:

r² (Coefficient of determination): Indicates how well the model fits the training set data. A value closer to 1.0 is desirable.

q² or R²cv (Cross-validated correlation coefficient): Measures the internal predictive ability of the model, typically calculated using a leave-one-out (LOO) procedure.

pred_r² (Predictive r² for the external test set): Measures the model's ability to predict the activity of compounds not used in its development.

Examples of QSAR Models for Indazole Derivatives:

Indazole Derivatives as TTK Inhibitors: A study on 109 indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK) for anticancer potential developed both 2D and 3D-QSAR models. researchgate.net

The best 2D-QSAR model , generated via the MLR method, showed excellent statistical significance. researchgate.net

The 3D-QSAR model , built using the SWF kNN approach, also demonstrated high predictive power. researchgate.net

The table below summarizes the statistical results of the developed models.

Model TypeStatistical Methodpred_r²Key Finding
2D-QSAR MLR0.95120.89980.8661The model was predictably accurate with good agreement between observed and predicted pIC₅₀ values. researchgate.net
3D-QSAR SWF kNNN/A0.9132N/AThe model provided insights into essential structural features for developing prospective anticancer medicines. researchgate.net

Indazole Derivatives as HIF-1α Inhibitors: In another study, Field and Gaussian-based 3D-QSAR models were developed for a series of indazole derivatives as potent HIF-1α inhibitors, which play a role in cancer development. nih.gov

The models were validated using various statistical measures generated by Partial Least Squares (PLS) analysis. nih.gov

The resulting steric and electrostatic contour maps provided a structural framework for understanding structure-activity relationships and designing new, more potent inhibitors. nih.gov

These predictive models are valuable tools in the pre-clinical drug discovery process. By using these validated QSAR models, medicinal chemists can prioritize the synthesis of novel indazole derivatives, such as this compound, that are predicted to have high biological activity, thereby saving significant time and resources.

Exploration of Pre Clinical Biological Activities and Molecular Targets of Indazole Derivatives

Anti-Cancer Potential (in vitro/in vivo pre-clinical studies)

No direct in vitro or in vivo pre-clinical studies detailing the anti-cancer potential of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate were found. The following subsections, which are part of a standard discovery cascade for anti-cancer drug candidates, are therefore not applicable based on available data.

Protein Kinase Inhibition (e.g., Tyrosine Kinases, FGFR, ALK)

There are no available research findings to indicate that this compound has been evaluated as a protein kinase inhibitor.

Inhibition of Key Enzymes (e.g., DNA Gyrase B, IDO1, Aromatase, Trypanothione Synthetase)

Data regarding the inhibitory activity of this compound against key enzymes such as DNA Gyrase B, IDO1, Aromatase, or Trypanothione Synthetase could not be located.

Antiproliferative Activity against Cancer Cell Lines

There are no published studies that report on the antiproliferative effects of this compound against any cancer cell lines.

Anti-Inflammatory Effects (in vitro/in vivo pre-clinical studies)

No pre-clinical data, either in vitro or in vivo, was found concerning the anti-inflammatory properties of this compound.

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase inhibition)

Information on the modulation of inflammatory mediators, such as the inhibition of cyclooxygenase (COX) enzymes, by this compound is not available in the scientific literature.

Evaluation in Pre-clinical Inflammation Models

There is no evidence of this compound having been assessed in any pre-clinical models of inflammation.

Anti-Microbial Spectrum (in vitro/in vivo pre-clinical studies)

The indazole core is integral to a variety of synthetic compounds that exhibit a wide range of pharmacological effects, including potent anti-microbial activities. nih.gov Researchers have synthesized and evaluated numerous indazole-containing molecules, demonstrating their efficacy against pathogenic bacteria, fungi, and protozoa in pre-clinical models.

The rise of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents, with indazole derivatives emerging as a promising class of compounds. Pre-clinical studies have demonstrated the activity of these derivatives against a range of pathogenic bacteria. For instance, certain indolylquinazolinone derivatives, which share structural similarities with indazoles, have shown significant efficacy. One such compound, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, recorded a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

Similarly, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed potent activity. The introduction of halogen atoms, such as bromine and chlorine, into the benzimidazole (B57391) portion of the molecule, as seen in 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole, resulted in MIC values of 7.8 μg/mL against S. aureus and 3.9 μg/mL against MRSA. mdpi.com Another derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also showed high activity against staphylococci with MIC values under 1 µg/mL. mdpi.com These findings underscore the potential of halogenated indole (B1671886) and indazole-like scaffolds in combating resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of Selected Indole/Indazole Derivatives

Compound Bacterial Strain Activity (MIC, μg/mL) Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one Staphylococcus aureus (MRSA) 0.98 researchgate.net
7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole Staphylococcus aureus 7.8 mdpi.com
7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole Staphylococcus aureus (MRSA) 3.9 mdpi.com
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole Staphylococcus aureus < 1 mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole Mycobacterium smegmatis 3.9 mdpi.com

In addition to antibacterial properties, the indazole scaffold has been explored for its effectiveness against fungal pathogens. nih.gov Fungal infections, particularly those caused by species like Candida albicans, pose a significant health challenge. Research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has shown promising antifungal activity. For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrated a notable MIC of 3.9 µg/mL against C. albicans. mdpi.com The introduction of a bromine atom into the indole ring and dimethyl groups on the benzimidazole ring, as in 2-(5-bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also resulted in a low MIC of 3.9 µg/mL against this fungal pathogen. mdpi.com These results highlight the potential for developing indazole-based antifungal agents.

The anti-infective spectrum of indazole-related heterocycles also extends to antiprotozoal activity. Metronidazole, a well-established antimicrobial agent, has long been used to treat infections caused by the protozoan Trichomonas vaginalis. beilstein-journals.org Inspired by its success, researchers have synthesized novel analogues, including those incorporating a 1H-1,2,3-triazole ring, which have shown potent antimicrobial activity, sometimes exceeding that of the parent compound. beilstein-journals.org While direct studies on the antiprotozoal properties of this compound are limited, the proven efficacy of structurally related nitrogen-containing heterocyclic compounds suggests a potential avenue for future investigation.

Other Investigational Biological Activities (pre-clinical studies)

Beyond their anti-microbial effects, indazole derivatives are being actively investigated for a multitude of other therapeutic applications, including the management of metabolic and neurodegenerative diseases, as well as viral infections. nih.govrsc.org

Anti-Diabetic Research: Indazole derivatives have emerged as promising candidates for the development of novel anti-diabetic agents. nih.gov Pre-clinical research has focused on their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. A series of indazole-based thiadiazole hybrid derivatives demonstrated significant inhibitory potential against these enzymes. nih.gov Similarly, chloro-1H-indazole-derived hybrids showed potent inhibition of α-amylase and α-glucosidase, with one para-fluoro substituted analog exhibiting IC₅₀ values of 1.17 µM and 1.73 µM, respectively, which were superior to the standard drug, acarbose. researchgate.net These studies suggest that the indazole scaffold is a valuable starting point for designing new therapies for diabetes mellitus. researchgate.netgoogle.com

Anti-Neurodegenerative Research: The indazole core is also a key feature in compounds designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov In Alzheimer's research, many indazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of memory loss. nih.gov One study of indazole-based 1,3,4-thiadiazole (B1197879) derivatives found a compound with a trifluoro group that was a more potent inhibitor of AChE (IC₅₀ = 0.86 µM) than the standard drug Donepezil (IC₅₀ = 1.26 µM). nih.gov Other research identified an indazole derivative, 4q, as a potent and selective inhibitor of BuChE. researchgate.net

In the context of Parkinson's disease, c-Jun N-terminal kinase 3 (JNK3) is a key therapeutic target. nih.gov A novel indazole chemotype, compound 25c, was identified as a highly selective JNK3 inhibitor (IC₅₀ = 85.21 nM) with demonstrated neuroprotective effects in both in vitro and in vivo Parkinson's disease models. nih.gov

Table 2: Pre-clinical Activity of Indazole Derivatives in Anti-Diabetic and Anti-Neurodegenerative Research

Compound Class/Name Target Activity (IC₅₀) Disease Focus Reference
Indazole-Thiadiazole Derivative (Compound 9) Acetylcholinesterase (AChE) 0.86 µM Alzheimer's Disease nih.gov
Indazole-Thiadiazole Derivative (Compound 9) Butyrylcholinesterase (BuChE) 0.89 µM Alzheimer's Disease nih.gov
Indazole Derivative (Compound 25c) JNK3 Kinase 85.21 nM Parkinson's Disease nih.gov
Chloro-Indazole-Thiadiazole Derivative (Analog 10) α-Amylase 1.17 µM Diabetes researchgate.net
Chloro-Indazole-Thiadiazole Derivative (Analog 10) α-Glucosidase 1.73 µM Diabetes researchgate.net

The diverse biological profile of the indazole nucleus includes potential anti-HIV activity. nih.gov The indazole scaffold is recognized for its ability to be incorporated into a wide variety of synthetic compounds that possess a range of pharmacological actions, including antiviral effects. nih.gov While specific pre-clinical data on the anti-HIV efficacy of this compound is not available, the broader class of indazole derivatives has been identified as possessing anti-HIV properties, making this an area worthy of further exploration. nih.govnih.gov

Receptor Agonism/Antagonism (e.g., 5-HT3, β3-adrenergic, Dopamine (B1211576) D2)

The therapeutic potential of indazole derivatives is significantly linked to their ability to interact with various physiological receptors, acting as either agonists that activate them or antagonists that block their activity. This section explores the preclinical biological activities of indazole derivatives concerning their interactions with 5-hydroxytryptamine-3 (5-HT3), β3-adrenergic, and dopamine D2 receptors. While direct research on this compound's receptor binding profile is not extensively documented in publicly available literature, the broader class of indazole derivatives has been a subject of significant investigation, revealing potent and selective activities at these key receptors.

5-HT3 Receptor Antagonism

Indazole derivatives have been identified as potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in mediating nausea and vomiting. amegroups.org The antagonistic action at this receptor is a key mechanism for antiemetic drugs. amegroups.org Research has led to the development of several indazole-based compounds with high affinity for the 5-HT3 receptor.

Alterations to the aromatic nucleus of parent compounds in research studies led to the identification of indazoles as potent 5-HT3 receptor antagonists. nih.gov These derivatives were found to be devoid of significant dopamine antagonist properties, highlighting their selectivity. nih.gov One notable example from this class of compounds, referred to as 6g (BRL 43694) in a study, was found to be a potent and selective 5-HT3 receptor antagonist. nih.gov This compound proved to be a highly effective antiemetic agent against emesis induced by cytotoxic drugs in both ferrets and humans. nih.gov The chemical structures of first-generation 5-HT3 receptor antagonists are categorized into three main classes, one of which is indazoles, exemplified by the drug granisetron. amegroups.org

The mechanism of action for these antagonists involves the inhibition of serotonin (B10506) binding to 5-HT3 receptors located in the gut and brainstem, which are critical sites for the vomiting reflex. amegroups.org By blocking these receptors, indazole derivatives can prevent the nausea and vomiting induced by chemotherapy and other stimuli. amegroups.org

Table 1: 5-HT3 Receptor Antagonist Activity of Selected Indazole Derivatives

Compound Receptor Affinity/Activity Notes
Indazoles 6a-h Potent 5-HT3 receptor antagonists Devoid of dopamine antagonist or gastric motility stimulatory properties. nih.gov
6g (BRL 43694) Potent and selective 5-HT3 receptor antagonist Effective antiemetic against cytotoxic drug-induced emesis. nih.gov

β3-Adrenergic Receptor Agonism

In contrast to their antagonistic role at 5-HT3 receptors, certain indazole derivatives have been developed as potent and selective agonists for the β3-adrenergic receptor (β3-AR). acs.orgnih.gov The β3-AR is a G protein-coupled receptor predominantly found in adipose tissue and the urinary bladder, where it mediates relaxation of the detrusor muscle. acs.orgwikipedia.org

Initial research identified an indazole derivative, compound 5, which exhibited significant β3-AR agonistic activity (EC50 = 21 nM) but also showed some activity at the α1A-AR, indicating a need for improved selectivity. acs.orgnih.gov Further modifications, particularly at the 3-substituent of the indazole moiety, led to the development of compound 11, which demonstrated potent β3-AR agonistic activity (EC50 = 13 nM) and high selectivity over α1A, β1, and β2-ARs. acs.orgnih.gov Another study focused on improving the metabolic stability of a highly selective β3-AR agonist, indazole derivative 8. nih.govacs.org This led to the discovery of compound 15, a potent (EC50 = 18 nM) and highly selective β3-AR agonist with a favorable pharmacokinetic profile. nih.gov

These findings suggest that indazole derivatives are promising candidates for the treatment of overactive bladder, with the potential for minimal cardiovascular side effects due to their high selectivity for the β3-AR. acs.orgnih.gov

Table 2: β3-Adrenergic Receptor Agonist Activity of Selected Indazole Derivatives

Compound EC50 (nM) for β3-AR Selectivity Notes
Compound 5 21 Also exhibited agonistic activity at the α1A-AR. acs.orgnih.gov
Compound 11 13 High selectivity (>769-fold) for β3-AR over α1A-AR; inactive toward β1 and β2-ARs. acs.orgnih.gov

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a key target for antipsychotic medications. nih.gov While some indazole derivatives have been specifically designed to avoid D2 receptor activity to ensure selectivity, others have been investigated as potential D2 receptor antagonists for the treatment of schizophrenia. nih.govnih.gov

Research into multi-target ligands has explored the potential of indazole-piperazine scaffolds. nih.gov In one study, compounds 1, 10, and 11, which are indazole derivatives, were evaluated for their efficacy at D2 receptors. nih.gov These compounds inhibited the dopamine response in functional assays, indicating antagonistic activity. nih.gov For instance, at a 1 µM concentration, compounds 1 and 10 achieved approximately 50% inhibition of the dopamine response. nih.gov The introduction of an electron-donating substituent at the ortho position of the phenyl ring attached to the piperazine (B1678402) moiety appeared to enhance the binding to the D2 receptor. nih.gov

These studies highlight the versatility of the indazole scaffold in designing ligands with specific activities at various G protein-coupled receptors, including the dopamine D2 receptor.

Table 3: Dopamine D2 Receptor Antagonist Activity of Selected Indazole Derivatives

Compound % Inhibition of 1 µM Dopamine Response (at 1 µM) Receptor Target Profile
Compound 1 48.5 ± 4.9% Multi-target ligand (Dopamine and Serotonin receptors). nih.gov
Compound 10 50.8 ± 5.4% Multi-target ligand (Dopamine and Serotonin receptors). nih.gov

Future Research Directions and Advanced Methodological Considerations

Development of Novel and Efficient Synthetic Routes for Indazole Derivatives

The synthesis of indazole derivatives is continuously evolving, with a strong emphasis on improving efficiency, safety, and environmental sustainability. benthamdirect.comingentaconnect.com

The push towards "green chemistry" has spurred the development of more environmentally benign methods for synthesizing indazoles. researchgate.netbenthamdirect.com Recent approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. For example, researchers have explored using natural catalysts, such as lemon peel powder, under ultrasound irradiation to produce 1H-indazoles in good yields. researchgate.net Another green approach involves one-pot, three-component reactions using copper oxide nanoparticles as a recyclable catalyst in biodegradable solvents like polyethylene (B3416737) glycol (PEG). nih.govorganic-chemistry.org These methods represent a significant step away from traditional syntheses that often require harsh conditions and stoichiometric, non-recyclable reagents. researchgate.netelectronicsandbooks.com The development of water-based reaction systems further underscores the commitment to sustainability in the synthesis of indazole derivatives. electronicsandbooks.com

Modern synthetic chemistry is increasingly turning to powerful techniques like photocatalysis and direct C-H activation to construct and modify complex molecules like indazoles. rsc.orgrsc.org These methods offer novel pathways for creating bonds with high precision and atom economy.

Visible-light photocatalysis has emerged as a sustainable tool for the functionalization of indazoles, using light as a clean energy source to activate molecules. rsc.orgsioc-journal.cn This strategy has been successfully applied to various functionalization reactions on the indazole core. rsc.org Concurrently, transition-metal-catalyzed C-H activation has become a preferred strategy for the direct installation of functional groups onto the indazole skeleton, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov Catalysts based on rhodium, cobalt, and palladium have been instrumental in developing one-pot syntheses of highly substituted indazoles through sequential C-H activation and annulation cascades. nih.govnih.govacs.orgacs.org These advanced methods provide efficient and regioselective access to a wide diversity of indazole structures, which is crucial for building libraries of compounds for drug discovery. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As medicinal chemists synthesize increasingly complex indazole derivatives, advanced analytical techniques are essential for unambiguous structure determination. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are routine, more sophisticated methods are required for complex cases. researchgate.net

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, angles, and stereochemistry. acs.orgmdpi.com This technique is invaluable for confirming the structure of novel indazole derivatives and understanding intramolecular interactions that may influence their biological activity. acs.orgresearchgate.net For non-crystalline materials or for studying molecules in solution, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and ¹⁵N NMR, are critical for establishing connectivity and elucidating subtle structural features. researchgate.netresearchgate.net These methods, often supported by theoretical DFT calculations, provide a comprehensive picture of the molecular structure and conformation. researchgate.netnih.gov

Mechanistic Studies on Molecular Interactions and Biological Pathways (pre-clinical)

Understanding how indazole derivatives interact with their biological targets at a molecular level is fundamental to pharmacology. Pre-clinical mechanistic studies aim to uncover the specific binding interactions and the downstream effects on cellular pathways.

Molecular docking simulations are widely used to predict the binding pose and affinity of indazole derivatives within the active site of a target protein, such as a kinase. researchgate.netnih.govnih.gov These computational models help identify key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.govmdpi.com For example, docking studies of arylsulfonyl indazoles with VEGFR2 kinase have revealed crucial hydrogen bonds with residues like Cys919 and π-π stacking with Phe918. mdpi.com These in silico predictions are then validated experimentally. Techniques like site-directed mutagenesis can confirm the importance of specific amino acid residues, while in vitro assays can measure the compound's effect on enzyme activity or cell signaling pathways, such as apoptosis or cell cycle arrest. rsc.orgnih.gov

Rational Design of Indazole Derivatives for Enhanced Biological Potency and Selectivity

The development of new drugs is increasingly guided by rational design, where knowledge of the biological target and the structure-activity relationships (SAR) of existing ligands is used to create more potent and selective molecules. nih.govnih.gov The indazole scaffold is a versatile template for this approach. rsc.orgresearchgate.net

Structure-based drug design utilizes the 3D structure of a target protein to design ligands that fit precisely into the binding site. nih.gov This has been successfully applied to develop indazole-based inhibitors for various targets, including kinases like c-kit and EGFR. nih.govnih.gov Fragment-based lead discovery is another powerful strategy, where small molecular fragments that bind to the target are identified and then optimized and linked together to create high-affinity ligands. nih.gov SAR studies, which systematically modify different parts of the indazole molecule and assess the impact on biological activity, are crucial for this optimization process. acs.orgnih.govelsevierpure.com These studies have shown, for instance, that substituents at the N-1, C-3, C-4, and C-6 positions of the indazole ring can be critical for potency and selectivity against specific kinase targets. acs.orgnih.gov

Application of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate as a Chemical Probe for Target Validation

A chemical probe is a small molecule designed to interact with a specific protein target in a cellular or in vivo setting, allowing researchers to investigate the protein's biological function. The iodo-substituent at the C-3 position of this compound makes it an ideal precursor for developing such probes.

The iodine atom can be readily replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach different functionalities. This allows for the synthesis of a library of derivatives to identify a potent and selective inhibitor for a target of interest. Once such a compound is identified, it can be further modified to create a chemical probe. For example, a "clickable" alkyne or azide (B81097) handle can be installed, or a fluorescent dye can be attached, enabling visualization of the target protein within cells. These probes are invaluable tools for target validation, helping to confirm that inhibiting a specific protein leads to a desired therapeutic effect before committing to a full-scale drug development program. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(3-iodo-1H-indazol-1-yl)acetate, and how do reaction conditions influence yields?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodination at the 3-position of indazole can be achieved using iodine monochloride (ICl) in the presence of a base like triethylamine. The ester group is introduced via alkylation of the indazole nitrogen using ethyl bromoacetate under reflux in aprotic solvents (e.g., DMF or THF) .
  • Key Variables : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 indazole:ethyl bromoacetate), and catalyst selection (e.g., KI for iodide displacement) critically impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • NMR : 1^1H NMR confirms the ethyl ester (δ 1.2–1.4 ppm for CH3_3, 4.1–4.3 ppm for OCH2_2) and indazole protons (aromatic signals at δ 7.2–8.5 ppm). 13^{13}C NMR identifies the carbonyl (170–175 ppm) and iodine-substituted carbon (90–100 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (C11_{11}H10_{10}IN2_2O2+_2^+, expected m/z ~345) and fragmentation patterns .
  • IR : Stretching frequencies for ester C=O (~1740 cm1^{-1}) and C-I bonds (~500 cm1^{-1}) are diagnostic .

Q. How can researchers optimize purification protocols to isolate high-purity this compound?

  • Methodology :

  • Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel to separate unreacted indazole and byproducts. Monitor fractions via TLC (Rf_f ~0.4 in 3:7 ethyl acetate/hexane) .
  • Recrystallization : Dissolve crude product in hot ethanol, filter, and slowly add water to induce crystallization. Repeat for ≥95% purity .

Advanced Research Questions

Q. What mechanistic insights govern the iodination step in synthesizing this compound?

  • Methodology :

  • Kinetic Studies : Track reaction progress via 1^1H NMR to identify intermediates. Iodination likely proceeds through electrophilic aromatic substitution (EAS), with the indazole nitrogen activating the 3-position.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can map electron density and predict regioselectivity. Compare activation energies for iodination at alternative positions .
    • Challenges : Competing side reactions (e.g., di-iodination) require precise stoichiometry and low temperatures (0–5°C) .

Q. How can researchers resolve ambiguities in structural characterization when XRD data conflicts with spectroscopic results?

  • Methodology :

  • XRD Validation : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data. For example, highlights how XRD confirmed the indazole ring geometry in a related compound .
  • Cross-Validation : Reconcile NMR/IR data with XRD by simulating spectra from the crystal structure (e.g., using Mercury software). Discrepancies may indicate polymorphism or solvate formation .

Q. What challenges arise in optimizing the iodination reaction for scale-up, and how can they be mitigated?

  • Methodology :

  • Process Chemistry : Use flow reactors to enhance heat/mass transfer during exothermic iodination. Monitor iodine concentration in real-time via UV-Vis spectroscopy .
  • Catalyst Screening : Test alternative catalysts (e.g., CuI vs. KI) to improve turnover frequency.
    • Key Issues : Iodine’s corrosiveness necessitates inert reactor materials (e.g., Hastelloy), and byproduct removal (e.g., HCl scrubbing) is critical .

Q. What methodological frameworks are recommended for assessing the biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization. Include positive controls (e.g., ruxolitinib) and cytotoxicity assays (MTT on HEK-293 cells) .
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation. LC-MS quantifies parent compound depletion over time .

Q. How can computational models predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO/water) to assess ester hydrolysis rates.
  • Docking Studies : AutoDock Vina models interactions with enzymatic targets (e.g., esterases), guiding derivative design for enhanced stability .

Data Contradiction Analysis

Q. How should researchers address conflicting data between theoretical and experimental LogP values for this compound?

  • Methodology :

  • Experimental LogP : Measure via shake-flask method (octanol/water partition) with HPLC quantification.
  • Theoretical Prediction : Compare results from software (e.g., ChemAxon, ACD/Labs) to identify outliers. Adjust atomic contribution parameters if systematic errors exist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.